molecular formula C7H6ClF2NO B1299345 3-Chloro-4-(difluoromethoxy)aniline CAS No. 39211-55-7

3-Chloro-4-(difluoromethoxy)aniline

Cat. No. B1299345
CAS RN: 39211-55-7
M. Wt: 193.58 g/mol
InChI Key: SECIIRUYYUOYEN-UHFFFAOYSA-N
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Description

The compound 3-Chloro-4-(difluoromethoxy)aniline is a chemically modified aniline derivative, which is a part of a broader family of compounds that have been studied for their unique properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Aniline derivatives are known for their versatility in chemical reactions and are often used as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of aniline derivatives can be challenging due to the reactivity of the substituents and the need for selective reactions. A practical synthesis approach for a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, has been developed, which features readily available starting materials, robustness, and a reduced waste burden, suggesting potential for industrial production . Another study describes the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, which achieved a high overall yield of 72% and was characterized by various analytical techniques . These methods highlight the advancements in the synthesis of complex aniline derivatives, which may be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure and vibrational characteristics of aniline derivatives have been extensively studied using various spectroscopic and computational methods. For instance, the vibrational spectra of 2-chloro-5-(trifluoromethyl)aniline were investigated, and the influence of chlorine substituents on the vibrational wavenumbers was discussed . Similarly, the structural and spectroscopic properties of 3-chloro-4-fluoro-aniline were computed using density functional theory, providing insights into the spectroscopic properties of the aniline family . These studies contribute to a deeper understanding of the molecular structure of aniline derivatives, which is essential for predicting the properties and reactivity of this compound.

Chemical Reactions Analysis

Aniline derivatives undergo various chemical reactions, which are influenced by the nature and position of substituents on the aromatic ring. The reactivity of these compounds can be tailored for specific applications, such as the development of new pharmaceuticals or materials with desired properties. The synthesis protocols and reaction conditions described in the literature provide a foundation for understanding the chemical behavior of this compound and its potential reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure. Studies have shown that substituents such as chlorine and trifluoromethyl groups can significantly affect the vibrational spectra, electron density distribution, and thermodynamic parameters of these molecules . Theoretical calculations, such as HOMO-LUMO energy gap analysis and molecular electrostatic potential surface analysis, have been used to predict these properties and could be applied to this compound to anticipate its behavior in various environments and reactions .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis and structural properties of novel substituted compounds, such as those derived from reactions involving chloral and substituted anilines, showcase the versatility of chloro- and difluoromethoxy-substituted anilines in creating a range of chemical entities. For instance, the reaction of chloral with substituted anilines leading to the formation of respective trichloroethylidene anilines and subsequent products emphasizes the role of such chemical structures in synthesizing novel compounds with potential applications in pharmaceuticals and materials science (Issac & Tierney, 1996).

Environmental Impact and Degradation

The study on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) discusses the environmental impact, formation mechanisms, and degradation pathways of organochlorine compounds, highlighting the importance of understanding the environmental fate of chloro- and difluoromethoxy-substituted compounds. The insights into the chlorination patterns of precursors and their role in the environmental persistence and toxicity of such compounds stress the need for research on their degradation and minimization (Altarawneh et al., 2009).

Phase Behavior and Applications

Research on ionic liquids and their phase behavior with various solutes, including aliphatic and aromatic compounds, offers insights into the solvent properties and potential applications of chloro- and difluoromethoxy-substituted anilines in separation processes, extraction, and as components in novel solvent systems. The ability of such structures to interact with different solutes and influence solubility and phase behavior underscores their utility in designing environmentally friendly solvents and process aids (Visak et al., 2014).

Genotoxic Activities and Mechanisms

Investigations into the genotoxic activities of aniline and its metabolites provide a foundation for understanding the potential health risks associated with exposure to chloro- and difluoromethoxy-substituted anilines. The review of aniline's carcinogenic activity and its metabolites' effects on genetic material highlights the need for thorough toxicological evaluation of such compounds to ensure their safe use and manage their environmental impact (Bomhard & Herbold, 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it likely interacts with its targets (potentially proteins or enzymes) to induce changes in their function or structure.

Result of Action

Given its use in proteomics research , it may influence protein structures or functions, but specific effects would depend on the particular proteins or enzymes it interacts with.

properties

IUPAC Name

3-chloro-4-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECIIRUYYUOYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366431
Record name 3-chloro-4-(difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39211-55-7
Record name 3-chloro-4-(difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(difluoromethoxy)aniline
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